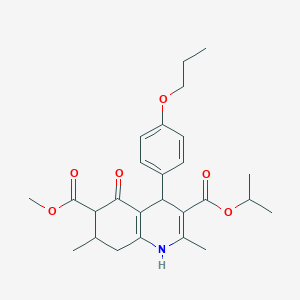![molecular formula C23H25N5O B6071337 5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE](/img/structure/B6071337.png)
5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodiazole moiety, a piperidine ring, and a dihydropyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic synthesis. One possible route includes:
Formation of the Benzodiazole Moiety: Starting from o-phenylenediamine and methylating it to form 1-methyl-1H-1,3-benzodiazole.
Synthesis of the Piperidine Derivative: Reacting 4-bromobenzaldehyde with piperidine to form 4-(piperidin-1-yl)benzaldehyde.
Coupling Reaction: Combining the benzodiazole and piperidine derivatives through a coupling reaction, followed by cyclization to form the dihydropyrrolone structure.
Amination: Introducing the amino group at the 5-position of the dihydropyrrolone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the dihydropyrrolone ring.
Reduction: Reduction reactions can occur at the benzodiazole moiety or the carbonyl group in the dihydropyrrolone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the benzodiazole or dihydropyrrolone rings.
Substitution: Substituted aromatic derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole moiety can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the piperidine ring can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-1-(4-PIPERIDIN-1-YL)PHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE: Lacks the benzodiazole moiety.
5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE: Lacks the methyl group on the benzodiazole ring.
5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE: Lacks the piperidine ring.
Uniqueness
The presence of both the benzodiazole moiety and the piperidine ring in 5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE makes it unique. This combination of functional groups can enhance its chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-imino-4-(1-methylbenzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-26-19-8-4-3-7-18(19)25-23(26)21-20(29)15-28(22(21)24)17-11-9-16(10-12-17)27-13-5-2-6-14-27/h3-4,7-12,24,29H,2,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLILOBFPQAKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=CC=C(C=C4)N5CCCCC5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-CHLOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6071260.png)
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6071267.png)
![(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyanilino)prop-2-enenitrile](/img/structure/B6071274.png)

![3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)

![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6071293.png)

![1-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B6071300.png)
![7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071301.png)
![azepan-1-yl-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B6071313.png)
![{[(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid](/img/structure/B6071317.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B6071321.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6071326.png)
